molecular formula C20H20N4O5S B11011123 6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

Cat. No.: B11011123
M. Wt: 428.5 g/mol
InChI Key: TUUNTFMZOQFUCE-UHFFFAOYSA-N
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Description

    6,7-dimethoxy-N-(4-sulfamoylbenzyl)-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: is a complex organic compound with a unique structure.

  • It combines an indeno[1,2-c]pyrazole core with a sulfamoylbenzyl substituent.
  • The compound’s synthesis and properties make it intriguing for scientific investigation.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of a sulfamoylbenzyl aldehyde with an appropriate indeno[1,2-c]pyrazole derivative.

      Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, would depend on the chosen synthetic pathway.

      Industrial Production: While industrial-scale production methods may vary, efficient and scalable synthesis routes are essential for practical applications.

  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts play crucial roles.

      Major Products: Depending on the reaction, products could include derivatives with modified functional groups or altered substituents.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel molecules.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal therapeutic targets.

      Medicine: Preliminary studies might assess its pharmacological properties, such as analgesic or anti-inflammatory effects.

      Industry: Its use in materials science (e.g., polymers, coatings) or as a ligand in catalysis warrants exploration.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors, enzymes, or cellular pathways.

      Pathways: Understanding its impact on cellular processes (e.g., signal transduction, gene expression) is crucial.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to related compounds.

      Similar Compounds: While I don’t have specific names, explore other indeno[1,2-c]pyrazole derivatives or sulfamoylbenzyl compounds for context.

    Remember that further research and experimental validation are necessary to fully elucidate the compound’s properties and applications

    Properties

    Molecular Formula

    C20H20N4O5S

    Molecular Weight

    428.5 g/mol

    IUPAC Name

    6,7-dimethoxy-N-[(4-sulfamoylphenyl)methyl]-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide

    InChI

    InChI=1S/C20H20N4O5S/c1-28-16-8-12-7-15-18(14(12)9-17(16)29-2)23-24-19(15)20(25)22-10-11-3-5-13(6-4-11)30(21,26)27/h3-6,8-9H,7,10H2,1-2H3,(H,22,25)(H,23,24)(H2,21,26,27)

    InChI Key

    TUUNTFMZOQFUCE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)OC

    Origin of Product

    United States

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